rac-Rotigotine-d3 Methyl Ether
Description
Fundamental Principles of Isotopic Labeling in Chemical Biology Research
Isotopic labeling is a technique where one or more atoms within a molecule are replaced by their isotope. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This subtle change in mass allows researchers to track the labeled molecule through various biological and chemical processes without significantly altering its chemical reactivity. metwarebio.com
The core principle behind isotopic labeling lies in the ability to differentiate the labeled molecule from its unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com MS detects the mass difference, while NMR can distinguish between isotopes with different magnetic properties. wikipedia.org This allows for precise tracking and quantification of molecules in complex mixtures, providing invaluable insights into metabolic pathways, drug metabolism, and protein structure and function. metwarebio.comclearsynth.comcreative-proteomics.com
Strategic Incorporation of Deuterium (B1214612) into Organic Molecules for Research Purposes
The substitution of hydrogen with its heavier isotope, deuterium (a process known as deuteration), is a particularly strategic tool in medicinal chemistry and drug discovery. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when a hydrogen atom is replaced by deuterium. libretexts.orgwikipedia.org
Specifically, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the metabolism of the compound. wiley.com This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of potentially toxic metabolites. nih.govresearchgate.net Researchers strategically incorporate deuterium at specific sites in a molecule that are known to be susceptible to metabolic breakdown to enhance its therapeutic potential. acs.orgnih.govacs.orgresearchgate.net
Overview of the Parent Compound, rac-Rotigotine, and its Structural Context
rac-Rotigotine is the racemic mixture of Rotigotine (B252) and its enantiomer. scbt.com Rotigotine is a non-ergoline dopamine (B1211576) agonist used in the management of Parkinson's disease and restless legs syndrome. wikipedia.orgdrugbank.com It functions by mimicking the action of dopamine in the brain, binding to various dopamine receptor subtypes, with a particularly high affinity for the D3 receptor. wikipedia.orgmedchemexpress.commedchemexpress.com
The chemical structure of Rotigotine features a tetralin core with a hydroxyl group and an N-propyl-N-(2-thienylethyl)amino side chain. nih.govthieme-connect.com This structure allows it to interact effectively with dopamine receptors. The synthesis of Rotigotine has been approached through various routes, often involving the key intermediate 5-methoxy-2-tetralone. thieme-connect.comthieme-connect.comrsc.org
Table 1: Receptor Binding Profile of Rotigotine
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.71 |
| Dopamine D2 | 4-15 |
| Dopamine D5 | 4-15 |
| Dopamine D4 | 4-15 |
| Dopamine D1 | 83 |
| 5-HT1A | Partial Agonist |
| α2B-Adrenergic | Antagonist |
| Data sourced from multiple studies. medchemexpress.commedchemexpress.com |
Academic Rationale for the Synthesis and Study of rac-Rotigotine-d3 Methyl Ether
The synthesis and study of this compound are primarily driven by its utility as an internal standard in analytical and research settings. In quantitative analysis, particularly in pharmacokinetic studies, it is crucial to have a reliable internal standard. vulcanchem.com An ideal internal standard is chemically very similar to the analyte but has a distinct mass that allows it to be differentiated by mass spectrometry.
Deuterated compounds like this compound serve this purpose perfectly. The three deuterium atoms on the methyl ether group provide a clear mass shift from the parent compound, enabling precise quantification. medchemexpress.com The "methyl ether" modification further distinguishes it from the active pharmaceutical ingredient, Rotigotine, which has a hydroxyl group. This makes it a valuable tool for researchers developing and validating analytical methods to measure Rotigotine concentrations in biological samples. researchgate.net The study of such labeled compounds is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.
Properties
CAS No. |
1246820-80-3 |
|---|---|
Molecular Formula |
C20H27NOS |
Molecular Weight |
332.52 |
IUPAC Name |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChI Key |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyms |
N-Propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-2-thiopheneethanamine-d3; 2-(N-Propyl-N-2-thienylethylamino)-5-methoxytetralin-d3; N 0724-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Rac Rotigotine D3 Methyl Ether
Advanced Strategies for Deuterium (B1214612) Labeling in Complex Pharmaceutical Intermediates
The introduction of deuterium into a molecule can significantly alter its metabolic profile, a principle that is leveraged in pharmaceutical research to enhance pharmacokinetic properties. For a compound like rac-Rotigotine-d3 Methyl Ether, the "d3" designation strongly implies the presence of three deuterium atoms, most plausibly on the N-propyl group.
Regiospecific Deuterium Incorporation for Mechanistic Probes
Achieving regiospecific deuterium incorporation is paramount for creating precise mechanistic probes. In the context of this compound, the target is the N-propyl group. One advanced strategy for such specific labeling involves the catalytic deuteration of C-H bonds. Research has demonstrated an efficient method for the regioselective deuteration of β-amino C─H bonds in various N-alkylamine-based pharmaceutical compounds. nih.gov This process utilizes a cooperative catalyst system of a Lewis acid, such as B(C6F5)3, and a Brønsted basic N-alkylamine. This system facilitates the conversion of the N-alkylamine into an enamine intermediate. Subsequently, a deuterated ammonium (B1175870) ion, generated in situ from a deuterium source like acetone-d6 (B32918), deuterates the enamine, leading to the formation of the β-deuterated amine with high levels of deuterium incorporation. nih.gov This method's selectivity for the β-position on the N-alkyl group is particularly advantageous as it minimizes the potential for deuterium loss through exchange, which is more likely at the more labile α-position. nih.gov
Another potential strategy is the N-trideuteromethylation of amines using deuterated methanol (B129727) (CD3OD) catalyzed by a Cp*Ir complex. researchgate.net While this method introduces a deuterated methyl group, it highlights the feasibility of using catalyzed reactions for specific N-alkylation with deuterated reagents. A similar approach using a deuterated propyl source could be envisioned for the synthesis of the target compound.
Methodologies for Ensuring Isotopic Purity and Enrichment
Ensuring high isotopic purity and enrichment is crucial for the utility of deuterated compounds. The level of deuterium incorporation is typically determined using 1H NMR and mass spectrometry. nih.gov In the catalytic deuteration method mentioned above, deuterium incorporation levels of up to 99% have been reported. nih.gov The use of a significant excess of the deuterium source, such as acetone-d6 or D2O, is a common practice to drive the equilibrium towards the deuterated product and achieve high enrichment. nih.govacs.orgnih.gov Chromatographic purification of the final product is also a critical step to remove any unlabeled or partially labeled species, thereby ensuring high isotopic purity.
Stereoselective Synthesis of Rotigotine (B252) Precursors: Academic Approaches
Application of Multienzymatic Cascade Reductions in Chiral Synthesis
A highly efficient and stereoselective academic approach to the synthesis of rotigotine precursors involves multienzymatic cascade reductions. google.comjapsonline.com This method utilizes a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to reduce an α,β-unsaturated aldehyde or ketone to the corresponding saturated chiral alcohol with high yield and excellent enantiomeric excess (ee). google.comjapsonline.comresearchgate.net This biocatalytic system minimizes the formation of unwanted side products. google.comjapsonline.com The resulting chiral alcohol can then be further elaborated into the desired chiral amine precursor of rotigotine. For instance, the combination of the ene-reductase OYE2 with an anti-Prelog ADH has been shown to produce secondary alcohols with >99% ee and >87% diastereomeric excess (de). google.comjapsonline.com
| Enzyme System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Ene-reductase (OYE2) + anti-Prelog ADH | α,β-unsaturated ketone | Secondary alcohol | >99% | >87% |
| Ene-reductase (OYE2) + Prelog ADH | α,β-unsaturated ketone | Secondary alcohol | >99% | >87% |
Asymmetric Hydrogenation and Related Stereochemical Control in Analog Generation
Asymmetric hydrogenation represents another powerful tool for establishing the stereochemistry of rotigotine precursors. This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity in the reduction of a prochiral enamide precursor. nih.gov Iridium-based catalysts, in particular, have shown exceptional performance. For example, a family of ligands known as MaxPHOX, when complexed with iridium, can catalyze the asymmetric hydrogenation of cyclic enamides that are precursors to rotigotine, achieving up to 99% ee. acs.org This approach significantly improves upon older methods that yielded lower enantioselectivities. acs.org
More recently, cobalt-catalyzed asymmetric hydrogenation of enamides has emerged as an efficient method for producing chiral amines, including precursors for rotigotine. nih.gov These catalytic systems can achieve high yields and excellent enantioselectivities for a range of cyclic enamides. nih.gov Another approach involves iridium-catalyzed asymmetric reductive amination, which has also been successfully applied to the synthesis of rotigotine intermediates. chembuyersguide.com
| Catalyst System | Precursor Type | Product | Enantiomeric Excess (ee) |
| Iridium-MaxPHOX | Cyclic Enamide | Chiral Amine | up to 99% |
| Cobalt-Diphosphine | Cyclic Enamide | Chiral Amine | High |
| Iridium-PSA | Ketone | Chiral Amine | High |
Derivatization to Form the Methyl Ether Moiety
In the synthesis of rotigotine itself, the phenolic hydroxyl group is often protected as a methyl ether during the early stages of the synthesis to prevent unwanted side reactions. google.comjapsonline.comgoogle.com The synthesis typically starts from a methoxy-substituted naphthalene (B1677914) derivative. google.comgoogle.com This methyl ether is then cleaved in the final step to yield the free phenol (B47542) of rotigotine. google.comgoogle.com
For the target compound, this compound, the synthesis would logically conclude without the final demethylation step. The methyl ether is not a derivatization of rotigotine, but rather the protection of a precursor that is carried through to the final product. The synthesis would involve the stereoselective preparation of the chiral aminotetralin core, followed by the introduction of the deuterated N-propyl and the 2-thienylethyl side chains, all while retaining the methyl ether on the aromatic ring. The formation of this methyl ether is typically achieved early in the synthetic sequence, for example, by starting with a commercially available methoxy-substituted precursor. japsonline.com
Academic Approaches to O-Methylation of Phenolic Substrates
The introduction of a methyl group onto a phenolic hydroxyl is a fundamental transformation in organic synthesis. In the context of preparing a precursor to this compound, the phenolic hydroxyl group of a suitable N-substituted 2-amino-5-hydroxytetralin derivative would be the target for methylation. Several academic methodologies are available for this O-methylation, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Common methylating agents used in academic research include dimethyl sulfate (B86663), methyl iodide, and diazomethane. However, due to their toxicity, greener and more selective reagents have been developed. koreascience.kr Dimethyl carbonate (DMC), for instance, is considered an environmentally benign methylating agent. washington.edu Reactions with DMC often require a base, such as potassium carbonate, and can be performed under phase-transfer catalysis conditions to achieve high yields of the desired O-methylated product. washington.edu
Another approach involves the use of trimethyl phosphite (B83602) or trimethyl phosphate, which can methylate phenolic compounds under microwave irradiation, often in solvent-free conditions, leading to rapid and efficient reactions. clearsynth.com Tetramethylammonium hydroxide (B78521) (TMAH) has also been reported as an effective methylating agent for phenolic compounds under microwave conditions, offering high yields and selectivity for O-methylation with the advantage of producing easily removable byproducts. rdd.edu.iq
The choice of method would depend on the specific substrate and the desired scale of the reaction. For a complex molecule like a Rotigotine precursor, a mild and selective method would be preferable to avoid side reactions.
Table 1: Comparison of O-Methylation Methods for Phenolic Substrates
| Methylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | K₂CO₃, Phase-Transfer Catalyst | Environmentally friendly, high selectivity | Often requires high temperatures and pressure |
| Trimethyl Phosphite/Phosphate | Microwave irradiation, BF₃/ether | Rapid reaction times, high yields, solvent-free option | Reagent cost and handling |
| Tetramethylammonium Hydroxide (TMAH) | Microwave irradiation, Ethanol | High selectivity, easily removable byproducts | Potential for side reactions at high temperatures |
Site-Specific Deuterium (d3) Integration into the Methyl Group
The synthesis of this compound specifically requires the introduction of a trideuteromethyl (CD₃) group. This is typically achieved by using a deuterated methylating agent. A common and effective reagent for this purpose is trideuteromethyl iodide (CD₃I). nih.gov The synthesis would involve the reaction of the phenolic precursor with CD₃I in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an inert solvent like acetone (B3395972) or dimethylformamide.
An alternative strategy for introducing the deuterated methyl group is through reductive amination using a deuterated source, although this is more common for N-methylation. For O-methylation, the use of CD₃I or other deuterated methylating agents like deuterated dimethyl sulfate ((CD₃)₂SO₄) remains the most direct approach. The selection of the deuterated reagent is crucial for achieving high isotopic enrichment. nih.gov
The synthesis of the target compound would likely start from a suitable precursor, such as a protected form of the Rotigotine core structure, to ensure that methylation occurs at the desired phenolic position.
Characterization Techniques for Confirming the Structure and Isotopic Fidelity of this compound
Following the synthesis, a comprehensive characterization is essential to confirm the chemical structure, purity, and isotopic labeling of this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, the absence of a signal corresponding to the O-methyl protons (typically a singlet around 3.8 ppm) and the presence of all other expected proton signals would provide strong evidence for the successful incorporation of the CD₃ group. The integration of the remaining proton signals would also be consistent with the expected structure.
¹³C NMR spectroscopy would show a signal for the deuterated methyl carbon. Due to the coupling with deuterium (a spin-1 nucleus), this signal would appear as a multiplet (typically a 1:1:1 triplet), providing direct evidence of the C-D bonds. washington.edu The chemical shift of this carbon would be in the region expected for an O-methyl group.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. For this compound (C₂₀H₂₄D₃NOS), the expected monoisotopic mass would be approximately 332.20 g/mol , which is three mass units higher than the non-deuterated analog. nih.govcymitquimica.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. nih.govresearchgate.net The fragmentation can provide further structural confirmation. For instance, the observation of fragment ions containing the CD₃ group would further validate its presence in the molecule.
Table 2: Key Characterization Data for this compound
| Technique | Expected Observation | Purpose |
|---|---|---|
| ¹H NMR | Absence of O-CH₃ proton signal | Confirmation of deuteration |
| ¹³C NMR | Multiplet signal for the CD₃ carbon | Confirmation of C-D bonds and position of deuteration |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the deuterated molecular weight (approx. 332.20 g/mol ) | Confirmation of isotopic incorporation and elemental composition |
Analytical Applications and Methodologies for Rac Rotigotine D3 Methyl Ether
Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
The introduction of a stable isotope-labeled (SIL) internal standard, such as rac-Rotigotine-d3 Methyl Ether, is a critical step in developing robust and reliable quantitative bioanalytical assays. crimsonpublishers.comacanthusresearch.com These standards are chemically almost identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comscioninstruments.com This subtle yet significant difference in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while ensuring it behaves similarly during sample preparation and analysis. lgcstandards.com
Principles of Isotopic Internal Standard Application in Mass Spectrometry
The fundamental principle behind using an isotopic internal standard in mass spectrometry is to provide a reliable reference point for quantification. fiveable.me Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). scioninstruments.comfiveable.me Since a SIL internal standard like this compound has a higher mass than its unlabeled counterpart, it will appear at a different m/z in the mass spectrum, allowing for simultaneous but distinct detection. acanthusresearch.comlgcstandards.com
The process involves adding a known amount of the SIL internal standard to the sample at the earliest possible stage of the analytical workflow. nih.gov The ratio of the analyte's signal to the internal standard's signal is then used for quantification. chromatographyonline.com This ratio remains constant even if there are variations in sample preparation, injection volume, or instrument response, as both the analyte and the internal standard are affected proportionally. This method of internal calibration significantly improves the accuracy and precision of quantitative measurements. fiveable.me
Mitigation of Matrix Effects and Compensation for Sample Preparation Variability
Biological samples are inherently complex, containing numerous endogenous components that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. scioninstruments.comannlabmed.orgtandfonline.com
Stable isotope-labeled internal standards are highly effective at mitigating these matrix effects. chromatographyonline.comannlabmed.orgnumberanalytics.com Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. scioninstruments.comnih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively canceled out. chromatographyonline.com
Similarly, SIL internal standards compensate for variability during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation. scioninstruments.comnih.gov Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement. nih.gov
Enhancement of Precision, Accuracy, and Reproducibility in Analytical Assays
The use of stable isotope-labeled internal standards like this compound significantly enhances the key performance characteristics of an analytical assay: precision, accuracy, and reproducibility. researchgate.netresolvemass.cathermofisher.com Precision, which refers to the closeness of repeated measurements, is improved because the internal standard corrects for random errors introduced during the analytical process. researchgate.net Accuracy, the closeness of a measured value to the true value, is enhanced by the compensation for systematic errors like matrix effects and incomplete recovery. resolvemass.caresearchgate.net
Reproducibility, the ability of an assay to produce the same results over time and in different laboratories, is also greatly improved. thermofisher.com By minimizing the impact of variations in experimental conditions, SIL internal standards contribute to the development of robust and reliable analytical methods that are essential in regulated environments such as pharmaceutical development and clinical diagnostics. crimsonpublishers.comthermofisher.com
Chromatographic Separation Techniques for Deuterated Analogs
Chromatographic separation is a crucial step prior to mass spectrometric detection, ensuring that the analyte and its deuterated internal standard are separated from other sample components. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Separation
High-performance liquid chromatography (HPLC) has long been a workhorse in analytical chemistry for the separation of complex mixtures. colab.ws In the context of analyzing deuterated analogs, reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. tandfonline.com
Studies have shown that even with their similar chemical properties, deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the isotope effect. nih.gov This effect can be influenced by factors such as the mobile phase composition and pH. nih.govnih.gov For instance, in reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protio analogs. tandfonline.com While this separation can be a consideration in method development, the use of a mass spectrometric detector allows for the distinct identification of the co-eluting or closely eluting analyte and internal standard based on their mass difference. dcu.ie
A study on the separation of amphetamine derivatives and their deuterated isotopologues demonstrated that baseline separation could be achieved on achiral columns using HPLC. colab.ws The choice of mobile phase, particularly the use of acetonitrile (B52724) versus methanol (B129727), was found to influence the strength of the isotope effect. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. lcservicesltd.co.ukijsrtjournal.com UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which leads to sharper peaks and better separation efficiency. lcservicesltd.co.ukijsrtjournal.com These systems operate at much higher pressures than HPLC systems. ijsrtjournal.com
The enhanced resolving power of UHPLC is particularly beneficial for complex bioanalytical samples. chromatographyonline.com In the analysis of rotigotine (B252) in human plasma, a novel UHPLC-MS/MS method was developed that demonstrated high sensitivity and linearity. nih.govresearchgate.net The use of UHPLC can lead to faster analysis times and reduced solvent consumption, making it a more efficient and cost-effective technique. lcservicesltd.co.uk
Rigorous Method Validation Parameters for Labeled Standards in Research Settings
For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA and EMA. labmanager.comeuropa.eu The use of a stable isotope-labeled internal standard like this compound is a key component of this validation, ensuring the method's robustness and accuracy. nih.gov
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix constituents. labmanager.comgabi-journal.net To assess selectivity, at least six different blank lots of the biological matrix (e.g., plasma) are analyzed to ensure no significant interfering peaks are present at the retention times of Rotigotine and its internal standard. gabi-journal.net The response of any interfering peaks should be less than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. europa.eu
The linearity of a bioanalytical method demonstrates the proportional relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. researchgate.netnih.gov
The range is defined by the LLOQ and the upper limit of quantitation (ULOQ). gabi-journal.net For Rotigotine, validated methods have demonstrated linearity across ranges such as 50–2500 pg/mL in human plasma and 0.1–10.0 ng/mL in rat plasma. nih.govnih.gov The calibration curve should have a correlation coefficient (r²) of 0.99 or greater. koreascience.krorientjchem.org
Table 2: Example Calibration Curve and Linearity Data for Rotigotine Quantification This table represents typical validation results from published research.
| Parameter | Typical Value | Reference |
|---|---|---|
| Linear Range | 0.1 - 100 ng/mL | koreascience.kr |
| Correlation Coefficient (r²) | ≥ 0.998 | koreascience.kr |
| Calibration Standards | Minimum of 6 non-zero points | nih.gov |
| Regression Model | Weighted linear regression (e.g., 1/x²) | orientjchem.org |
Analytical recovery assesses the efficiency of the extraction process, comparing the analyte response in a pre-extracted sample to a post-extracted sample. labmanager.com Consistent and reproducible recovery is crucial, although it does not need to be 100%. One study reported a mean recovery of 96.9% for Rotigotine from human plasma. nih.gov
Precision measures the closeness of repeated measurements and is evaluated at multiple concentration levels (low, medium, and high quality control samples). gabi-journal.net Intra-assay precision (repeatability) is assessed within a single analytical run, while inter-assay precision (intermediate precision) is determined across different runs on different days. gabi-journal.net Accuracy reflects how close the measured value is to the true value. For a method to be accepted, both precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as relative error, %RE) should generally be within ±15% (or ±20% at the LLOQ). europa.eu
Table 3: Representative Inter/Intra-assay Precision and Accuracy Data for Rotigotine Data compiled from a validated UHPLC-MS/MS method.
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Reference |
|---|---|---|---|---|
| Low | ≤ 15% | ≤ 15% | Within ±15% | nih.gov |
| Medium | ≤ 15% | ≤ 15% | Within ±15% | nih.gov |
| High | ≤ 15% | ≤ 15% | Within ±15% | nih.gov |
In Vitro Investigation of Metabolism and Biotransformation Pathways Using Rac Rotigotine D3 Methyl Ether
Utilization of Deuterated Standards in Metabolic Pathway Elucidation Research
The use of stable, non-radioactive isotope-labeled compounds, particularly those substituted with deuterium (B1214612) (²H or D), is a cornerstone of modern metabolic research. pharmaffiliates.commdpi.com Deuterated standards are invaluable tools for several reasons. Firstly, their mass is higher than their hydrogen-containing counterparts, allowing for clear differentiation and quantification in mass spectrometry (MS) based analyses. pharmaffiliates.com This makes them ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) methods, improving the accuracy and precision of metabolite quantification. acs.org
Secondly, deuterium labeling is instrumental in tracing the metabolic fate of a molecule. pharmaffiliates.comtandfonline.com By introducing a deuterated drug or metabolite into an in vitro system, such as human liver microsomes, researchers can track the formation of subsequent metabolites. nih.gov The deuterium atoms act as a stable tag, helping to identify novel metabolites and confirm biosynthetic pathways without the need for radioactive labels. acs.orgnih.gov This approach is crucial for mapping complex metabolic networks and understanding how a parent compound is transformed within a biological system. tandfonline.comjuniperpublishers.com The replacement of hydrogen with deuterium can also intentionally alter metabolic rates, a phenomenon known as the kinetic isotope effect, which serves as a powerful method to probe reaction mechanisms. juniperpublishers.comnih.gov
In Vitro Studies of Rotigotine (B252) Metabolism and its Relevance to Derivatization
Understanding the metabolism of the parent compound, Rotigotine, is essential to appreciate the utility of its derivatives in research. Rotigotine undergoes extensive biotransformation in the body, primarily through Phase I and Phase II metabolic reactions. drugbank.comeuropa.eunih.gov
In vitro and in vivo studies have identified the major metabolic pathways for Rotigotine. europa.eunih.gov
Phase I Metabolism: The primary Phase I reaction is N-dealkylation, where the N-propyl or the N-thienylethyl group is removed from the molecule. drugbank.comeuropa.euresearchgate.net This oxidative process is a common step in the metabolism of many drugs. wikipedia.org
Phase II Metabolism: Phase II metabolism involves conjugation reactions that increase the water solubility of the compound to facilitate its excretion. For Rotigotine, the main pathways are direct sulfation and glucuronidation of the phenolic hydroxyl group on the tetralin ring system. drugbank.comresearchgate.netnih.govnih.gov The N-desalkyl metabolites formed during Phase I also undergo subsequent conjugation. europa.eufda.gov While O-methylation is a known Phase II pathway for many phenolic and catechol-containing compounds, the primary conjugates of Rotigotine are sulfates and glucuronides. fda.govtaylorandfrancis.combiosynth.com
The major metabolites found in plasma and urine include sulfate (B86663) and glucuronide conjugates of Rotigotine itself, as well as conjugates of its N-desalkyl metabolites. drugbank.comfda.govhres.ca
Table 1: Major Metabolic Pathways of Rotigotine
| Phase | Reaction Type | Description | Resulting Metabolites |
|---|---|---|---|
| Phase I | N-dealkylation | Removal of the N-propyl or N-thienylethyl group. drugbank.comeuropa.eu | N-despropyl-rotigotine, N-desthienylethyl-rotigotine. drugbank.com |
| Phase II | Sulfation | Addition of a sulfate group to the phenolic hydroxyl. researchgate.netnih.gov | Rotigotine sulfate. fda.gov |
| Phase II | Glucuronidation | Addition of a glucuronic acid moiety to the phenolic hydroxyl. researchgate.netnih.gov | Rotigotine glucuronide. fda.gov |
| Phase II | Conjugation of Metabolites | Sulfation and/or glucuronidation of the N-desalkyl metabolites. drugbank.comeuropa.eu | N-desalkyl-rotigotine conjugates. fda.gov |
The biotransformation of Rotigotine is catalyzed by a diverse set of enzymes. drugbank.comnih.gov
Sulfotransferases (SULTs): Sulfation is a major metabolic pathway for Rotigotine. nih.gov Studies have identified at least six human SULT isoforms (SULT1A1, 1A2, 1A3, 1B1, 1C4, and 1E1) that exhibit significant activity towards Rotigotine, with the highest activity observed in liver and small intestine cytosols. nih.gov
UDP-Glucuronosyltransferases (UGTs): Glucuronidation is another key conjugation pathway. fda.gov Specifically, UGT1A9 and UGT2B15 have been identified as the enzymes responsible for catalyzing the formation of Rotigotine glucuronides. fda.govfda.gov
Table 2: Key Enzymes in Rotigotine Metabolism
| Enzyme Family | Specific Isozymes | Metabolic Reaction |
|---|---|---|
| Cytochrome P450 | Multiple isoforms (e.g., CYP2C19) nih.govpharmacompass.com | N-dealkylation europa.eueuropa.eu |
| Sulfotransferases | SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, SULT1E1 nih.gov | Sulfation nih.gov |
| UDP-Glucuronosyltransferases | UGT1A9, UGT2B15 fda.govfda.gov | Glucuronidation fda.gov |
O-methylation is a significant metabolic pathway for many endogenous and exogenous compounds that contain catechol or phenolic structures. taylorandfrancis.comnih.gov This reaction is catalyzed by methyltransferase enzymes, most notably Catechol-O-methyltransferase (COMT). chuv.chnih.gov COMT transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. taylorandfrancis.com While the primary conjugation pathways for Rotigotine are sulfation and glucuronidation, its phenolic structure makes it a potential, albeit minor, substrate for O-methylation. Investigating COMT activity on related phenolic compounds is crucial for understanding all potential biotransformation routes. nih.gov Unlike other conjugation reactions that increase polarity, methylation can sometimes reduce it. taylorandfrancis.com
Enzymatic Systems Involved in Rotigotine Biotransformation: Cytochrome P450 Isoenzymes, Sulfotransferases, and UDP-Glucuronosyltransferases
Application of rac-Rotigotine-d3 Methyl Ether as a Probe for O-Methylation Pathways
The specific compound, this compound, is a synthetic derivative designed as a specialized tool for metabolic research. In this molecule, the phenolic hydroxyl group of Rotigotine has been converted to a methyl ether, and the three hydrogen atoms on this methyl group have been replaced with deuterium.
This deuterated standard serves as a precise probe for studying O-demethylation pathways. While Rotigotine itself primarily undergoes conjugation at the hydroxyl position, studying its methyl ether derivative allows researchers to investigate the reverse reaction: the enzymatic cleavage of the ether bond. This O-demethylation is typically a Phase I oxidative reaction catalyzed by CYP450 enzymes.
In an in vitro setting, such as incubation with human liver microsomes, this compound would be used to:
Identify O-demethylating enzymes: By monitoring the formation of Rotigotine from the methyl ether probe, researchers can identify which specific CYP450 isoforms are responsible for this transformation.
Quantify enzymatic activity: The rate of formation of the Rotigotine product provides a direct measure of the O-demethylation activity in the enzyme preparation.
Serve as a stable, traceable substrate: The d3-label ensures that the substrate and its subsequent metabolites can be distinguished from any endogenous compounds in the test system, allowing for unambiguous detection and quantification via mass spectrometry.
Analysis of Kinetic Isotope Effects on Metabolic Transformations Induced by Deuterium Substitution
The substitution of hydrogen with deuterium at a site of metabolic attack can significantly alter the rate of that reaction. juniperpublishers.comportico.org This is known as the Deuterium Kinetic Isotope Effect (KIE), which arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. juniperpublishers.commusechem.com Consequently, more energy is required to break a C-D bond, and reactions where this bond cleavage is the rate-limiting step will proceed more slowly. nih.govnih.gov
In the context of this compound, the deuterated methyl group is the target for oxidative O-demethylation by CYP450 enzymes. The KIE can be analyzed by comparing the rate of metabolism of this compound with its non-deuterated (d0) counterpart.
Expected Outcome: The rate of O-demethylation for the d3-labeled compound is expected to be slower than for the non-labeled version. The magnitude of this KIE (expressed as kH/kD) provides critical information about the reaction mechanism. portico.org
Mechanistic Insights: A significant KIE (typically kH/kD > 2) indicates that the cleavage of the C-H/C-D bond is a rate-limiting step in the enzymatic process. portico.orgnih.gov This helps to elucidate the precise chemical steps involved in the CYP450 catalytic cycle for this specific substrate. plos.orgnih.gov
Metabolic Shunting: Deuteration at one metabolic site can sometimes divert metabolism towards other pathways, a phenomenon known as metabolic shunting. juniperpublishers.com By analyzing the full metabolite profile of both the deuterated and non-deuterated probes, researchers can determine if blocking the O-demethylation pathway enhances other transformations, such as N-dealkylation.
Table 3: Illustrative Kinetic Data for O-Demethylation This table presents hypothetical data to illustrate the concept of a kinetic isotope effect.
| Compound | Substrate Concentration (µM) | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| rac-Rotigotine Methyl Ether (d0) | 10 | 150 | 3.0 |
| This compound (d3) | 10 | 50 |
Stereochemical Aspects of Rac Rotigotine D3 Methyl Ether
Implications of the Racemic Nature of rac-Rotigotine-d3 Methyl Ether in Analytical and Metabolic Studies
The term "rac-," or racemic, indicates that this compound is a mixture of equal parts of its enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, which can lead to different biological activities. The active form of Rotigotine (B252) is the levorotatory (S)-enantiomer. nih.gov
In analytical studies, the racemic nature of this compound necessitates the use of chiral separation techniques to distinguish and quantify each enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose. nih.govdaicelpharmastandards.com These methods are crucial for quality control and to ensure the correct enantiomeric composition of the substance.
From a metabolic perspective, the body can interact with each enantiomer differently. While the (S)-enantiomer of Rotigotine is the active therapeutic agent, the (R)-enantiomer may have different or no significant pharmacological activity. nih.gov The metabolism of Rotigotine itself is extensive, involving N-dealkylation and conjugation, catalyzed by various CYP isoenzymes, sulfotransferases, and UDP-glucuronosyltransferases. drugbank.comdrugs.comnih.gov When studying the metabolism of this compound, it is essential to analyze the metabolic fate of each enantiomer separately to understand the complete pharmacokinetic and pharmacodynamic profile. The deuteration at the propyl group is primarily intended to alter metabolic pathways, potentially leading to a more favorable pharmacokinetic profile. tandfonline.comnih.gov
| Metabolic Process | Enzymes Involved | Resulting Metabolites |
|---|---|---|
| N-dealkylation | CYP Isoenzymes | N-despropyl-rotigotine, N-desthienylethyl-rotigotine |
| Conjugation | Sulfotransferases, UDP-glucuronosyltransferases | Sulfate (B86663) and glucuronide conjugates of Rotigotine and its metabolites |
Chiral Purity Assessment and Stereochemical Control in Rotigotine Derivative Synthesis
Ensuring the chiral purity of Rotigotine and its derivatives is paramount, as the therapeutic activity resides in the (S)-enantiomer. nih.gov The synthesis of enantiomerically pure compounds is a significant challenge in medicinal chemistry. nih.gov
Several analytical methods are employed to assess the chiral purity of Rotigotine and its related substances. High-performance liquid chromatography (HPLC) using chiral columns is a widely accepted technique. nih.govdaicelpharmastandards.comresearchgate.net These methods can effectively separate the (S)- and (R)-enantiomers, allowing for the determination of the enantiomeric excess (ee). Other methods, such as those described in pharmacopoeias, also provide means to control impurities, including the undesired enantiomer. nih.govresearchgate.net A high-throughput 19F NMR-based assay has also been developed for the rapid screening of enantioselectivity in the synthesis of Rotigotine intermediates. acs.org
Stereochemical control during the synthesis of Rotigotine derivatives is achieved through various strategies. Asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, is a common approach. nih.govresearchgate.net For instance, enantioselective synthesis of a key intermediate for Rotigotine has been achieved through catalytic asymmetric hydrogenation. google.com Biocatalytic methods, using enzymes like imine reductases, have also been successfully applied for the asymmetric synthesis of chiral amines that are precursors to Rotigotine. acs.orgresearchgate.net
| Method | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govdaicelpharmastandards.com | Separation and quantification of (S)- and (R)-Rotigotine. researchgate.netresearchgate.net |
| Pharmacopoeial Methods | Standardized procedures for impurity testing. nih.govresearchgate.net | Ensuring quality and limiting the presence of the unwanted enantiomer. researchgate.net |
| 19F NMR Assay | Rapid determination of enantiomeric excess using a chiral derivatizing agent. acs.org | High-throughput screening of stereoselective reactions. acs.org |
Influence of Deuterium (B1214612) Substitution on Stereochemical Stability and Racemization Processes
Deuterium substitution, the replacement of a hydrogen atom with its heavier isotope deuterium, can have a significant impact on the properties of a molecule, a phenomenon known as the kinetic isotope effect. tandfonline.com In the context of chiral molecules, this can influence their stereochemical stability and the rate of racemization. Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture. rsc.org
For some chiral compounds, particularly those where the chiral center is prone to deprotonation and reprotonation, deuterium substitution at that center can slow down the rate of racemization. acs.orgresearchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This "deuterium-enabled chiral switching" (DECS) can stabilize individual enantiomers that would otherwise rapidly interconvert. acs.orgresearchgate.net
| Property | Effect of Deuteration | Relevance to this compound |
|---|---|---|
| Metabolism | Can slow down metabolic reactions involving C-H bond cleavage. tandfonline.comnih.gov | The d3-label on the propyl group is likely intended to alter metabolic pathways. |
| Stereochemical Stability | Can increase stability against racemization if placed at a labile chiral center. acs.orgresearchgate.net | Deuteration is not at the chiral center, so a direct stabilizing effect on racemization is not expected. |
| Pharmacokinetics | May lead to an improved pharmacokinetic profile. nih.govnih.gov | Potential for altered absorption, distribution, metabolism, and excretion. |
Future Directions and Research Opportunities in Deuterated Rotigotine Chemistry
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Deuterated Compounds
The comprehensive analysis of deuterated compounds and their metabolites presents unique analytical challenges. Future research will necessitate the development and refinement of advanced analytical techniques to achieve thorough metabolomic profiling.
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are cornerstone technologies for this purpose. acs.orgrsc.org These methods are crucial for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Future advancements will likely focus on enhancing the sensitivity and resolution of these techniques to detect and quantify low-level metabolites. nih.gov
A significant challenge in the analysis of deuterated compounds is the chromatographic deuterium (B1214612) effect (CDE), where deuterated and non-deuterated compounds may exhibit different retention times in liquid chromatography. acs.org Understanding and mitigating CDE is essential for accurate data interpretation in metabolomics. acs.org Future research could explore novel stationary phases or mobile phase compositions to minimize this effect, or alternatively, leverage CDE for the improved separation of deuterated molecules. acs.org
Furthermore, the development of innovative data analysis software will be critical for processing the complex datasets generated by these advanced analytical platforms. nih.gov These tools will need to be capable of differentiating between deuterated and endogenous compounds, accurately identifying metabolites, and quantifying their relative abundances.
Table 1: Advanced Analytical Techniques for Deuterated Compound Analysis
| Technique | Application in Deuterated Compound Analysis | Future Research Focus |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of deuterated compounds and their metabolites. acs.org | Mitigation of the chromatographic deuterium effect (CDE) and development of novel stationary phases. acs.org |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and elemental composition. rsc.org | Increased sensitivity for low-abundance metabolites and improved fragmentation techniques for structural elucidation. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structural integrity and position of deuterium labels. rsc.org | Enhanced sensitivity through techniques like cryoprobes and higher field magnets; application in studying protein-ligand interactions. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and quantification. ansto.gov.au | Development of rapid screening methods to assess the kinetic isotope effect. ansto.gov.au |
Exploration of Novel Deuteration Strategies for Understanding Enzyme Mechanism and Substrate Specificity
Site-specific deuteration is a powerful tool for probing enzyme mechanisms and understanding substrate specificity. nih.govansto.gov.au By strategically placing deuterium atoms at different positions within a molecule like rac-Rotigotine-d3 Methyl Ether, researchers can investigate the kinetic isotope effect (KIE) on various metabolic pathways. ansto.gov.au The magnitude of the KIE can provide insights into whether a particular C-H bond cleavage is a rate-determining step in an enzymatic reaction. ansto.gov.au
Future research will likely focus on developing more efficient and selective chemoenzymatic and synthetic methods for introducing deuterium into complex molecules. nih.govrsc.org This will allow for the synthesis of a wider range of deuterated analogs, enabling a more detailed mapping of metabolic "hotspots" and the enzymes responsible for metabolism. ansto.gov.au For instance, investigating the metabolism of different deuterated isotopomers of rotigotine (B252) could reveal the specific cytochrome P450 (CYP) enzymes involved in its biotransformation. bioscientia.deansto.gov.au
Moreover, combining deuteration strategies with techniques like steady-state kinetics, pre-steady-state kinetics, and structural biology (e.g., X-ray crystallography of enzyme-substrate complexes) will provide a multi-faceted approach to understanding enzyme function. rsc.orgnih.gov This knowledge is not only fundamentally important but can also guide the design of next-generation deuterated drugs with improved metabolic stability. researchgate.net
Unveiling Detailed Structure-Metabolism Relationships through Isotopic Labeling Approaches
Isotopic labeling, including the use of deuterium, is instrumental in elucidating the complex relationships between a drug's structure and its metabolic fate. nih.govacs.org By tracing the metabolic pathways of isotopically labeled compounds like this compound, researchers can identify and characterize metabolites with high confidence.
Future directions in this area will involve the use of multi-isotope labeling strategies (e.g., combining deuterium with carbon-13 or nitrogen-15) to provide even more detailed information about metabolic transformations. nih.gov Stable isotope labeling in combination with advanced mass spectrometry techniques allows for the determination of elemental compositions of unknown metabolites and can aid in their structural elucidation. nih.gov
Metabolic flux analysis (MFA) using stable isotope tracers is another powerful technique that can quantify the rates of metabolic reactions within a network. mdpi.com Applying MFA to study the metabolism of deuterated rotigotine could reveal how deuteration alters the flux through different metabolic pathways, potentially leading to a reduction in the formation of undesirable metabolites. bioscientia.demdpi.com The insights gained from these detailed structure-metabolism relationship studies will be invaluable for the rational design of deuterated drugs with optimized pharmacokinetic and pharmacodynamic properties. researchgate.net
Q & A
Q. What analytical methodologies are recommended for characterizing rac-Rotigotine-d3 Methyl Ether in preclinical studies?
To ensure accurate characterization, employ hyphenated techniques such as LC-MS/MS for quantification and structural elucidation, complemented by nuclear magnetic resonance (NMR) for stereochemical analysis. Validate methods using calibration standards and internal controls (e.g., deuterated analogs) to account for matrix effects. Cross-validate results with orthogonal methods like HPLC-UV to confirm purity and stability under varying conditions .
Q. What theoretical frameworks guide the investigation of this compound's mechanism of action in neurological models?
Base studies on dopaminergic receptor kinetics or blood-brain barrier (BBB) permeability models to contextualize experimental outcomes. For example, use in silico docking simulations to predict binding affinities, followed by ex vivo brain slice assays to validate receptor engagement. Align hypotheses with established neuropharmacological theories, such as dopamine agonist efficacy profiles, to ensure methodological coherence .
Q. How should researchers address ethical considerations in studies involving this compound?
Adhere to REB/IRB protocols by documenting informed consent processes, anonymizing participant data, and justifying the use of open-ended survey questions to detect fraudulent responses. Include risk assessments for potential off-target effects in animal models and ensure compliance with the Personal Health Information Privacy Act when handling clinical data .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacokinetic data for this compound across different model systems?
Apply factorial experimental designs to isolate variables such as metabolic enzyme activity (e.g., CYP450 isoforms) or formulation excipients. Use mixed-effects modeling to account for interspecies variability and validate findings with in vitro-in vivo correlation (IVIVC) studies. Incorporate Bayesian statistical frameworks to quantify uncertainty and refine dosing regimens .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis during large-scale experimental replication?
Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH). Optimize purification using membrane separation technologies to ensure consistent particle size distribution. Validate batches via powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to assess crystallinity and hygroscopicity .
Q. How can AI-driven tools enhance the design of this compound derivatives with improved BBB penetration?
Integrate COMSOL Multiphysics for simulating diffusion kinetics across synthetic BBB models. Train machine learning algorithms on structural-activity relationship (SAR) datasets to predict modifications (e.g., fluorination) that enhance lipophilicity. Validate predictions using in situ perfusion assays in rodent models .
Q. What methodological approaches validate the enantiomeric stability of this compound under physiological conditions?
Employ chiral chromatography (e.g., Chiralpak® columns) coupled with circular dichroism (CD) spectroscopy to monitor racemization kinetics. Conduct stability studies in simulated biological fluids (e.g., plasma, CSF) at 37°C and analyze degradation products via high-resolution mass spectrometry (HRMS) .
Data Integrity and Reproducibility
Q. How can researchers ensure data integrity in multisite trials studying this compound?
Standardize protocols using electronic lab notebooks (ELNs) with audit trails. Implement blinded duplicate analysis across sites and use attention-check questions in surveys to identify outliers. Perform meta-analyses with random-effects models to account for inter-site variability .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound neuroprotection studies?
Apply non-linear regression (e.g., sigmoidal Emax models) to quantify efficacy thresholds. Use ANCOVA to adjust for covariates like baseline neuronal viability. For small sample sizes, leverage bootstrapping to estimate confidence intervals .
Future Directions
Q. How can this compound research benefit from smart laboratory technologies?
Deploy autonomous robotic platforms for high-throughput screening of formulation variants. Integrate IoT-enabled sensors to monitor real-time stability parameters (e.g., oxidative stress in cell cultures). Use natural language processing (NLP) tools to mine historical data for overlooked SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
